Cas no 898769-56-7 (Cyclohexyl-(3,4-difluorophenyl)methanone)

Cyclohexyl-(3,4-difluorophenyl)methanone is a fluorinated aromatic ketone compound characterized by its cyclohexyl and difluorophenyl substituents. This structure imparts unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, while the ketone functionality offers reactivity for further derivatization. Its well-defined molecular framework ensures consistent performance in cross-coupling reactions and other transformations. The compound is typically supplied with high purity, ensuring reliability in research and industrial processes. Its stability under standard conditions further facilitates handling and storage.
Cyclohexyl-(3,4-difluorophenyl)methanone structure
898769-56-7 structure
Product Name:Cyclohexyl-(3,4-difluorophenyl)methanone
CAS No:898769-56-7
MF:C13H14F2O
MW:224.246470928192
CID:1945352
PubChem ID:20735416
Update Time:2025-05-21

Cyclohexyl-(3,4-difluorophenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • cyclohexyl-(3,4-difluorophenyl)methanone
    • CYCLOHEXYL 3,4-DIFLUOROPHENYL KETONE
    • Cyclohexyl(3,4-difluorophenyl)methanone
    • CYCLOHEXYL3,4-DIFLUOROPHENYLKETONE
    • 898769-56-7
    • DTXSID50609542
    • AKOS009337659
    • MFCD03841378
    • Cyclohexyl-(3,4-difluorophenyl)methanone
    • MDL: MFCD03841378
    • Inchi: 1S/C13H14F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
    • InChI Key: WXPNSJMJXVOCEH-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C(C1CCCCC1)=O)F

Computed Properties

  • Exact Mass: 224.10100
  • Monoisotopic Mass: 224.10127139Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.72780

Cyclohexyl-(3,4-difluorophenyl)methanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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Additional information on Cyclohexyl-(3,4-difluorophenyl)methanone

Comprehensive Overview of Cyclohexyl-(3,4-difluorophenyl)methanone (CAS No. 898769-56-7)

Cyclohexyl-(3,4-difluorophenyl)methanone (CAS No. 898769-56-7) is a fluorinated aromatic ketone compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule, characterized by its cyclohexyl and 3,4-difluorophenyl moieties, exhibits unique physicochemical properties, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "synthesis of Cyclohexyl-(3,4-difluorophenyl)methanone", "applications of fluorinated ketones", and "CAS 898769-56-7 suppliers", reflecting its growing relevance in advanced material science.

The structural elegance of Cyclohexyl-(3,4-difluorophenyl)methanone lies in its balanced lipophilicity and electronic effects, which are critical for drug design. Fluorination at the 3,4-positions of the phenyl ring enhances metabolic stability, a feature highly sought after in the development of bioactive molecules. Recent trends in AI-driven drug discovery have spotlighted such compounds due to their potential in targeting GPCRs and kinase inhibitors. This aligns with frequent search queries like "fluorinated ketones in medicinal chemistry" and "role of cyclohexyl groups in drug design", underscoring the compound's interdisciplinary appeal.

From a synthetic perspective, Cyclohexyl-(3,4-difluorophenyl)methanone is typically prepared via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. Optimizing its yield and purity is a common challenge, as noted in searches for "scale-up synthesis of CAS 898769-56-7" and "purification methods for fluorinated ketones". The compound's crystalline nature and moderate solubility in organic solvents further facilitate its utility in high-throughput screening and crystallography studies, topics frequently explored in academic forums.

Environmental and regulatory considerations are also pivotal. While not classified as hazardous, the compound's fluorinated aromatic structure prompts inquiries about "green chemistry alternatives for fluorination" and "sustainable synthesis of aryl ketones". These discussions resonate with the broader shift toward eco-friendly chemical processes, a hotspot in both industry and policy debates. Analytical techniques like HPLC and NMR remain essential for characterizing Cyclohexyl-(3,4-difluorophenyl)methanone, as evidenced by searches for "spectral data of CAS 898769-56-7".

In conclusion, Cyclohexyl-(3,4-difluorophenyl)methanone exemplifies the intersection of innovation and practicality in modern chemistry. Its versatility across pharmaceuticals, agrochemicals, and material science ensures sustained interest, while emerging technologies like machine learning in molecular design continue to unlock its untapped potential. For researchers, addressing key questions around "structure-activity relationships of fluorinated ketones" and "industrial applications of CAS 898769-56-7" will remain critical to advancing this field.

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